1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea
Description
1-({3-Phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea is a heterocyclic compound featuring a fused triazoloquinazoline core substituted with a phenyl group at position 3 and a thiourea moiety at position 5. The isopropyl substituent on the thiourea moiety could influence lipophilicity and solubility, factors critical for bioavailability .
Properties
IUPAC Name |
1-[(3-phenyltriazolo[1,5-a]quinazolin-5-yl)amino]-3-propan-2-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7S/c1-12(2)20-19(27)24-23-17-14-10-6-7-11-15(14)26-18(21-17)16(22-25-26)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,21,23)(H2,20,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXEEPCNBWBAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step may involve aromatic substitution reactions.
Attachment of the thiourea moiety: This can be done through nucleophilic substitution reactions using isothiocyanates.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: This can result in the reduction of the triazoloquinazoline core or the thiourea group.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halides, isocyanates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: By binding to the active site or allosteric sites.
Modulation of receptor activity: By acting as an agonist or antagonist.
Interference with cellular pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related triazoloquinazolines and triazolopyrimidines, focusing on anticancer activity, solubility, and structural modifications.
Structural Analogues
2.1.1 Thieno-Fused [1,2,3]Triazolo[1,5-a]Pyrimidines
Thieno[2,3-e] and [3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., compounds 4i, 5n, 5o) demonstrated moderate anticancer activity in vitro, with growth inhibition (GP%) values ranging from 50% to 80% across renal, ovarian, and leukemia cell lines. Their enhanced activity compared to aryl-fused triazoloquinazolines is attributed to the electron-rich thiophene ring, which improves cellular uptake and target interaction .
2.1.2 Aryl-Fused [1,2,3]Triazolo[1,5-a]Quinazolines
Triazoloquinazolines like 6a–c (Fig. 2 in ) showed lower activity, with compound 6a achieving only 81.85% GP against Renal Cancer UO-31 cells. The absence of a thiophene ring reduces membrane permeability, while the planar quinazoline core may hinder binding to hydrophobic enzyme pockets .
2.1.3 1,2,4-Triazole Derivatives
1,2,4-Triazole analogs (e.g., alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates) exhibit distinct activity profiles due to their non-fused triazole systems. These compounds are more flexible but lack the rigidity required for strong intercalation with DNA or enzymes, resulting in weaker anticancer effects .
Functional Group Modifications
The thiourea group in the target compound distinguishes it from analogs like 6a–c, which feature simpler amino or cyano substituents. The isopropyl group may mitigate solubility issues observed in thieno-fused analogs by balancing lipophilicity .
Anticancer Activity and Solubility
A comparative analysis of key parameters is summarized below:
*Predicted based on the isopropyl group’s lipophilicity-balancing effects .
Biological Activity
The compound 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea , a derivative of the triazoloquinazoline family, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately . Its structure includes a triazoloquinazoline moiety which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N5S |
| Molecular Weight | 293.39 g/mol |
| IUPAC Name | 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea |
| Chemical Structure | Structure |
Anticancer Activity
Research indicates that compounds within the triazoloquinazoline family exhibit significant anticancer properties. For instance, 3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine , a related compound, has demonstrated effectiveness against various cancer cell lines by inhibiting DNA synthesis and repair mechanisms . The specific compound is hypothesized to share similar mechanisms due to structural similarities.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported that derivatives of triazoloquinazolines possess broad-spectrum antimicrobial activity against both bacterial and fungal strains. The mechanism often involves the inhibition of key enzymes necessary for microbial growth .
Anti-inflammatory Effects
The thiourea moiety in the compound is associated with anti-inflammatory properties. Compounds containing thiourea groups have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests that the compound may also have therapeutic potential in treating inflammatory diseases .
The biological activity of 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea likely involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and microbial metabolism.
- Interference with DNA Repair Mechanisms : As noted in related compounds, it may disrupt DNA synthesis and repair processes in cancer cells.
- Modulation of Inflammatory Pathways : By inhibiting COX enzymes, it may reduce the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Antitumor Activity : A study highlighted that derivatives of quinazolines showed potent antitumor activity against various cell lines including A549 (lung cancer) and U937 (leukemia) cells .
- Antimicrobial Testing : Research demonstrated that certain triazoloquinazolines exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi .
- Inflammatory Response Inhibition : In vitro studies indicated that compounds with thiourea functionalities effectively reduced TNF-alpha production in human cell lines, suggesting potential use as anti-inflammatory agents .
Q & A
What are the key synthetic pathways for 1-({3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)-3-(propan-2-yl)thiourea, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of triazoloquinazoline derivatives often involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, describes a method using diphenyl N-cyanodithioimidocarbonate and 2-hydrazinobenzoic acid in ethanol with triethylamine as a base, followed by acidification and recrystallization . To optimize yield, variables like solvent polarity (ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst (triethylamine vs. DBU) should be systematically tested using Design of Experiments (DoE) principles .
Advanced Research Question How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for synthesizing the thiourea-substituted triazoloquinazoline core? ICReDD’s approach integrates quantum chemical reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation. For instance, density functional theory (DFT) could model the cyclization step to assess energy barriers under varying substituents (e.g., phenyl vs. thienyl groups) .
What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Basic Research Question
Standard characterization includes H/C NMR for verifying the thiourea and isopropyl moieties, and HRMS for molecular weight confirmation. Elemental analysis ensures purity, as demonstrated in triazole derivative studies .
Advanced Research Question How can single-crystal X-ray diffraction resolve ambiguities in the triazoloquinazoline ring’s planarity and substituent orientation? highlights crystallographic refinement of a related triazoloquinazoline, revealing a planar fused-ring system (59.3° dihedral angle with the phenyl group). Hydrogen-bonded dimers were identified via N–H···O interactions, which could guide structural validation of the thiourea analog . For dynamic behavior, variable-temperature NMR or solid-state C NMR may probe conformational flexibility.
How can researchers evaluate the biological activity of this compound, and what contradictions might arise in activity data?
Basic Research Question
In vitro antimicrobial assays (e.g., MIC against Candida albicans or Staphylococcus aureus) are standard. describes triazoloquinazolines with substituent-dependent antifungal activity, suggesting structure-activity relationship (SAR) studies for the thiourea derivative .
Advanced Research Question How do conflicting reports on triazoloquinazoline bioactivity (e.g., antifungal vs. cytotoxic effects) inform experimental design? Contradictions may arise from assay conditions (e.g., pH, solvent) or cell-line specificity. Redundant testing across multiple models (e.g., fungal strains, mammalian cells) and molecular docking against target enzymes (e.g., CYP51 for antifungals) can clarify mechanisms .
What computational strategies are suitable for studying this compound’s reactivity and binding interactions?
Basic Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to targets like kinases or cytochrome P450 enzymes. used docking to rationalize triazole derivatives’ antifungal activity .
Advanced Research Question How can hybrid QM/MM simulations elucidate the thiourea group’s role in catalytic inhibition or substrate binding? Quantum mechanics/molecular mechanics (QM/MM) partitions the system to model electronic interactions at the active site (QM region) while treating the protein environment classically (MM region). This approach could analyze hydrogen-bonding or charge-transfer interactions involving the thiourea moiety .
How can researchers resolve discrepancies in physicochemical property data (e.g., solubility, stability)?
Basic Research Question
High-performance liquid chromatography (HPLC) with varied mobile phases (e.g., acetonitrile/water gradients) assesses solubility. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS .
Advanced Research Question What mechanistic insights can kinetic modeling provide for pH-dependent stability of the thiourea group? pH-rate profiles and Arrhenius plots quantify degradation kinetics. For example, thioureas may hydrolyze to ureas under acidic conditions, requiring buffered formulation strategies .
What industrial-scale challenges arise in synthesizing this compound, and how can they be mitigated?
Basic Research Question
Batch-to-batch variability in cyclization steps (e.g., incomplete ring closure) can be addressed via in situ monitoring (e.g., FTIR for intermediate detection) .
Advanced Research Question How can membrane separation technologies (e.g., nanofiltration) improve purity during large-scale synthesis? classifies membrane technologies under RDF2050104, suggesting their use for isolating polar intermediates from non-polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
